4-[1-(2-Fluoro-4-methanesulfonyl-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl]-piperidine-1-carboxylic acid tert-butyl ester
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Overview
Description
Preparation Methods
The synthesis of tert-butyl 4-{[1-(2-fluoro-4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}piperidine-1-carboxylate involves multiple steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This step typically involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the fluoro and methanesulfonyl groups: These functional groups are introduced through substitution reactions using reagents like fluorinating agents and methanesulfonyl chloride.
Attachment of the piperidine moiety: The piperidine ring is attached via a nucleophilic substitution reaction.
Final tert-butyl protection: The final step involves the protection of the carboxylate group with a tert-butyl group using tert-butyl chloroformate.
Chemical Reactions Analysis
tert-butyl 4-{[1-(2-fluoro-4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}piperidine-1-carboxylate undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro and methanesulfonyl positions.
Hydrolysis: The tert-butyl protecting group can be removed under acidic conditions to yield the free carboxylate.
Scientific Research Applications
tert-butyl 4-{[1-(2-fluoro-4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a ligand in the study of receptor-ligand interactions.
Biology: The compound is investigated for its potential biological activity, including its effects on various biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases related to its target receptors.
Mechanism of Action
The mechanism of action of tert-butyl 4-{[1-(2-fluoro-4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}piperidine-1-carboxylate involves its interaction with specific molecular targets. It binds to receptors, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
tert-butyl 4-{[1-(2-fluoro-4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}piperidine-1-carboxylate can be compared with similar compounds such as:
- tert-butyl 4-{[1-(2-chloro-4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}piperidine-1-carboxylate
- tert-butyl 4-{[1-(2-bromo-4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}piperidine-1-carboxylate
- tert-butyl 4-{[1-(2-iodo-4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}piperidine-1-carboxylate
These compounds share a similar core structure but differ in the halogen substituents, which can influence their biological activity and chemical properties .
Properties
CAS No. |
832715-08-9 |
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Molecular Formula |
C22H26FN5O4S2 |
Molecular Weight |
507.6 g/mol |
IUPAC Name |
tert-butyl 4-[1-(2-fluoro-4-methylsulfonylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylpiperidine-1-carboxylate |
InChI |
InChI=1S/C22H26FN5O4S2/c1-22(2,3)32-21(29)27-9-7-14(8-10-27)33-20-16-12-26-28(19(16)24-13-25-20)18-6-5-15(11-17(18)23)34(4,30)31/h5-6,11-14H,7-10H2,1-4H3 |
InChI Key |
KRCCTTRJUJRZKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)SC2=NC=NC3=C2C=NN3C4=C(C=C(C=C4)S(=O)(=O)C)F |
Origin of Product |
United States |
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